molecular formula C18H18N4O5S3 B11603834 N-[4-methyl-5-({2-[(4-methylphenyl)sulfonyl]hydrazinyl}carbonyl)-1,3-thiazol-2-yl]benzenesulfonamide

N-[4-methyl-5-({2-[(4-methylphenyl)sulfonyl]hydrazinyl}carbonyl)-1,3-thiazol-2-yl]benzenesulfonamide

Cat. No.: B11603834
M. Wt: 466.6 g/mol
InChI Key: SVNMAZYHTKMYFI-UHFFFAOYSA-N
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Description

N-{4-METHYL-5-[N’-(4-METHYLBENZENESULFONYL)HYDRAZINECARBONYL]-1,3-THIAZOL-2-YL}BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides It is characterized by the presence of a thiazole ring, a benzenesulfonamide group, and a hydrazinecarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-METHYL-5-[N’-(4-METHYLBENZENESULFONYL)HYDRAZINECARBONYL]-1,3-THIAZOL-2-YL}BENZENESULFONAMIDE typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Introduction of the Hydrazinecarbonyl Group: This step involves the reaction of the thiazole derivative with hydrazine derivatives in the presence of a suitable catalyst.

    Attachment of the Benzenesulfonamide Group: The final step involves the sulfonation of the intermediate compound with benzenesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazinecarbonyl group, converting it to hydrazine or amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine and amine derivatives.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

N-{4-METHYL-5-[N’-(4-METHYLBENZENESULFONYL)HYDRAZINECARBONYL]-1,3-THIAZOL-2-YL}BENZENESULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Studies: It is used as a probe to study enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of N-{4-METHYL-5-[N’-(4-METHYLBENZENESULFONYL)HYDRAZINECARBONYL]-1,3-THIAZOL-2-YL}BENZENESULFONAMIDE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Pathway Modulation: It can modulate signaling pathways by interacting with key proteins, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • **N-{4-METHYL-5-[N’-(4-METHYLBENZENESULFONYL)HYDRAZINECARBONYL]-1,3-THIAZOL-2-YL}BENZENESULFONAMIDE
  • N-(4-METHYLBENZENESULFONYL)-2-AMINOTHIAZOLE
  • N-(4-METHYLBENZENESULFONYL)-2-AMINOBENZOTHIAZOLE

Uniqueness

N-{4-METHYL-5-[N’-(4-METHYLBENZENESULFONYL)HYDRAZINECARBONYL]-1,3-THIAZOL-2-YL}BENZENESULFONAMIDE is unique due to its combination of a thiazole ring and a benzenesulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H18N4O5S3

Molecular Weight

466.6 g/mol

IUPAC Name

N-[4-methyl-5-[[(4-methylphenyl)sulfonylamino]carbamoyl]-1,3-thiazol-2-yl]benzenesulfonamide

InChI

InChI=1S/C18H18N4O5S3/c1-12-8-10-15(11-9-12)30(26,27)22-20-17(23)16-13(2)19-18(28-16)21-29(24,25)14-6-4-3-5-7-14/h3-11,22H,1-2H3,(H,19,21)(H,20,23)

InChI Key

SVNMAZYHTKMYFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=C(N=C(S2)NS(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

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